molecular formula C29H34O11 B15091139 19-Hydroxy-10-deacetylbaccatinIII

19-Hydroxy-10-deacetylbaccatinIII

Cat. No.: B15091139
M. Wt: 558.6 g/mol
InChI Key: HALOPRXVBVZSAC-UHFFFAOYSA-N
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Description

19-Hydroxy-10-deacetylbaccatin III (C₂₉H₃₆O₁₁; MW: 560.59 Da) is a taxane derivative isolated from Taxus baccata needles and serves as a precursor for synthesizing cytotoxic agents like 19-hydroxydocetaxel . Structurally, it retains the core baccatin III skeleton but lacks the acetyl group at the C10 position and features an additional hydroxyl group at C19. This modification enhances its utility in semisynthetic pathways for antitumor agents, as the C19 hydroxyl group is critical for downstream functionalization . Limited solubility and stability data are available, but its role in drug development underscores its importance in oncology research.

Properties

Molecular Formula

C29H34O11

Molecular Weight

558.6 g/mol

IUPAC Name

[4-acetyloxy-1,9,12-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C29H34O11/c1-14-17(32)11-29(37)24(39-25(36)16-8-6-5-7-9-16)22-27(12-30,23(35)21(34)20(14)26(29,3)4)18(33)10-19-28(22,13-38-19)40-15(2)31/h5-9,18-19,21-22,24,30,33-34,37H,10-13H2,1-4H3

InChI Key

HALOPRXVBVZSAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxy-10-deacetylbaccatin III typically involves the extraction of 10-deacetylbaccatin III from Taxus species, followed by chemical modifications. One common method includes the use of 10-deacetylbaccatin III as a substrate, which undergoes hydroxylation to introduce the hydroxyl group at the 19th position .

Industrial Production Methods: Industrial production of 19-Hydroxy-10-deacetylbaccatin III often relies on biotransformation processes. For example, whole-cell biotransformation using microbial strains expressing specific enzymes can convert 10-deacetylbaccatin III to 19-Hydroxy-10-deacetylbaccatin III. This method is preferred due to its eco-friendly nature and higher efficiency compared to traditional chemical synthesis .

Types of Reactions:

    Oxidation: 19-Hydroxy-10-deacetylbaccatin III can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the hydroxyl groups, potentially altering the compound’s biological activity.

    Substitution: Substitution reactions can introduce different functional groups, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and reduced derivatives of 19-Hydroxy-10-deacetylbaccatin III, each with distinct biological activities .

Scientific Research Applications

19-Hydroxy-10-deacetylbaccatin III has several scientific research applications:

Mechanism of Action

The mechanism of action of 19-Hydroxy-10-deacetylbaccatin III involves its interaction with microtubules, similar to paclitaxel. It stabilizes microtubules, preventing their depolymerization, which disrupts cell division and leads to cell death. This mechanism is crucial for its antitumor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Taxane derivatives share structural similarities but differ in functional groups and bioactivity. Below is a comparative analysis of 19-Hydroxy-10-deacetylbaccatin III and key analogs:

10-Deacetylbaccatin III (10-DAB)

  • Molecular Formula : C₂₉H₃₆O₁₀
  • Molecular Weight : 544.59 Da
  • Key Features :
    • Lacks both the C10 acetyl group and the C19 hydroxyl group present in 19-Hydroxy-10-deacetylbaccatin III.
    • A primary precursor for paclitaxel and docetaxel synthesis due to its accessible C13 hydroxyl group for side-chain attachment .
    • Extracted from Taxus species, with confirmed stereochemistry at nine centers .
  • Applications : Widely used in commercial taxane production, with a market price of ¥75,000/10 mg .

7-epi-10-Deacetylbaccatin III

  • Molecular Formula : C₂₉H₃₆O₁₀
  • Molecular Weight : 544.59 Da
  • Key Features :
    • Epimer of 10-DAB, differing in stereochemistry at C7.
    • Used to synthesize 19-hydroxydocetaxel, similar to 19-Hydroxy-10-deacetylbaccatin III, but with distinct metabolic stability profiles .
  • Applications : Intermediate in niche taxane derivatives; priced at ¥115,000/10 mg .

10-Deacetyl-14-Hydroxy-Baccatin III

  • Molecular Formula : C₂₉H₃₆O₁₁
  • Molecular Weight : 560.59 Da
  • Key Features :
    • Contains hydroxyl groups at C14 and C10 but lacks the C19 hydroxyl group.
    • Used in analytical method development for paclitaxel production, emphasizing its role in quality control .
  • Applications : Pharmacopeial reference standard for regulatory compliance in drug manufacturing .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (Da) Key Functional Groups Source Primary Application
19-Hydroxy-10-deacetylbaccatin III C₂₉H₃₆O₁₁ 560.59 C10 deacetyl, C19 hydroxyl Taxus baccata 19-hydroxydocetaxel synthesis
10-Deacetylbaccatin III (10-DAB) C₂₉H₃₆O₁₀ 544.59 C10 deacetyl Taxus species Paclitaxel/docetaxel precursor
7-epi-10-Deacetylbaccatin III C₂₉H₃₆O₁₀ 544.59 C7 epimerization Semisynthetic Niche taxane intermediates
10-Deacetyl-14-Hydroxy-Baccatin III C₂₉H₃₆O₁₁ 560.59 C10 deacetyl, C14 hydroxyl Semisynthetic Analytical standards

Q & A

Basic Research Questions

Q. How can 19-Hydroxy-10-deacetylbaccatin III be reliably isolated and characterized from natural sources?

  • Methodological Answer : Isolation typically involves chromatographic techniques (e.g., HPLC, TLC) using polar solvents like methanol or ethanol, guided by natural product chemistry protocols . Characterization requires spectroscopic methods (NMR, MS) to confirm structural features, including the hydroxyl and acetyl groups. Purity validation via melting point analysis and chromatographic retention indices is critical .

Q. What analytical methods are recommended for quantifying 19-Hydroxy-10-deacetylbaccatin III in plant extracts?

  • Methodological Answer : Reverse-phase HPLC with UV detection (210–230 nm) is standard. Calibration curves using certified reference materials (CRMs) and internal standards (e.g., deuterated analogs) improve accuracy. Ensure method validation per ICH guidelines, including linearity, LOD/LOQ, and inter-day precision .

Q. How can researchers ensure reproducibility in bioactivity assays involving this compound?

  • Methodological Answer : Standardize cell lines (e.g., ATCC-certified), use triplicate technical replicates, and include positive/negative controls. Document solvent concentrations (DMSO <0.1%) to avoid cytotoxicity. Adhere to FAIR data principles for metadata sharing .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacological activities of 19-Hydroxy-10-deacetylbaccatin III?

  • Methodological Answer : Conduct systematic reviews with PRISMA guidelines to assess bias in existing studies . Apply Benjamini-Hochberg correction to adjust for false discovery rates (FDR) in high-throughput assays . Validate findings using orthogonal assays (e.g., in vitro enzyme inhibition + in vivo models) .

Q. How can biosynthesis pathways of this compound be elucidated using isotopic labeling?

  • Methodological Answer : Employ 13C^{13}\text{C}- or 2H^{2}\text{H}-labeled precursors in plant cell cultures. Track incorporation via LC-MS/MS and NMR isotopomer analysis. Combine with transcriptomic data to identify candidate enzymes (e.g., cytochrome P450s) .

Q. What computational approaches are effective for structure-activity relationship (SAR) studies of 19-Hydroxy-10-deacetylbaccatin III derivatives?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., tubulin). Validate with molecular dynamics simulations (GROMACS) and QSAR models (CoMFA/CoMSIA) .

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound differ, and what experimental designs address these gaps?

  • Methodological Answer : Compare metabolic stability in hepatocyte microsomes (in vitro) with plasma pharmacokinetics in rodent models (in vivo). Use cassette dosing to assess drug-drug interactions. Apply physiologically based pharmacokinetic (PBPK) modeling .

Q. What strategies mitigate off-target effects in cytotoxicity studies of synthetic derivatives?

  • Methodological Answer : Employ high-content screening (HCS) with multi-parameter readouts (e.g., apoptosis, mitochondrial membrane potential). Use CRISPR-Cas9 knockouts to confirm target specificity. Cross-validate with proteomic profiling .

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